4,5-Dimethylbenzene-1,2-diol

説明

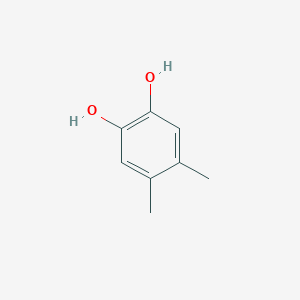

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dimethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQJFKLRXDLRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508315 | |

| Record name | 4,5-Dimethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-74-2 | |

| Record name | 4,5-Dimethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformation Studies

Oxidative Transformations and Formation of Quinone Derivatives

The catechol moiety of 4,5-dimethylbenzene-1,2-diol is susceptible to oxidation, a reaction that transforms it into its corresponding ortho-quinone derivative, 4,5-dimethyl-1,2-benzoquinone. This transformation is a cornerstone of catechol chemistry and involves the removal of two protons and two electrons from the diol, resulting in the formation of two carbonyl groups and the loss of aromaticity in the ring. wikipedia.orglibretexts.org

This oxidation can be initiated by various oxidizing agents or through exposure to air (autoxidation), particularly in aqueous solutions. wikipedia.orgnih.govacs.org The resulting 4,5-dimethyl-1,2-benzoquinone is a reactive species characterized by its conjugated diketone structure. libretexts.org Such o-quinones are known for their reactivity in various organic synthesis applications, including cycloaddition reactions. rsc.org The oxidation process is a critical step in many biological and chemical pathways where catechols act as electron donors. scielo.br

| Reactant | Product | Transformation Type | Key Features |

|---|---|---|---|

| This compound | 4,5-Dimethyl-1,2-benzoquinone | Oxidation (Dehydrogenation) | Loss of two protons and two electrons; formation of two carbonyl groups. |

Reductive Pathways to Dihydroxy Species

The reverse of the oxidative transformation is the reduction of the quinone derivative back to the dihydroxy species. 4,5-Dimethyl-1,2-benzoquinone can be reduced to this compound. This reaction is a characteristic and vital process for quinones. libretexts.org The reduction can be accomplished using various reducing agents, such as metals in aqueous acid or through catalytic hydrogenation, and can also be achieved electrochemically. libretexts.org

This process involves the addition of two electrons and two protons to the quinone moiety, which re-establishes the aromaticity of the benzene (B151609) ring and converts the carbonyl groups back into hydroxyl groups. This reversible reduction is a fundamental property of quinone-hydroquinone systems. libretexts.org In a related process, the oxidation of p-phenylenediamine (B122844) with p-benzoquinone results in the formation of a substituted quinone, while a portion of the p-benzoquinone is reduced to p-hydroquinone. researchgate.net

| Reactant | Product | Transformation Type | Key Features |

|---|---|---|---|

| 4,5-Dimethyl-1,2-benzoquinone | This compound | Reduction (Hydrogenation) | Gain of two protons and two electrons; restoration of aromaticity. |

Electrophilic Aromatic Substitution Reactions on the Diol Core

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of four electron-donating substituents: two hydroxyl (-OH) groups and two methyl (-CH₃) groups. wikipedia.org Both hydroxyl and methyl groups are classified as activating groups, meaning they increase the rate of reaction compared to benzene itself. wikipedia.org

These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.orgbritannica.com In the case of this compound, the available positions for substitution are C3 and C6. Both positions are ortho to a hydroxyl group and a methyl group, and meta to the other hydroxyl and methyl groups. The powerful activating and directing effect of the hydroxyl groups, which stabilize the cationic intermediate through resonance, makes the molecule highly reactive at these sites. britannica.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Investigations into Electron Transfer Processes and Redox Activity

The interconversion between this compound and 4,5-dimethyl-1,2-benzoquinone is a classic example of a redox couple, characterized by the transfer of electrons. Quinones play a crucial role in biological systems as electron transfer agents in fundamental metabolic processes like respiration and photosynthesis. scielo.br

Fundamental Reaction Mechanisms Involving the Catechol Moiety

The reaction of radical species with aromatic systems is a subject of significant mechanistic study. While specific studies on the attack of sulfanyl (B85325) radicals (HS•) on this compound are not detailed in the available literature, general principles of radical chemistry can be considered. Sulfanyl radicals are known to participate in various reactions, including addition to unsaturated systems. researchgate.netwikipedia.org Catechol moieties are also recognized for their ability to scavenge various radical species. nih.govnih.gov The reaction would likely involve the radical adding to the electron-rich aromatic ring or abstracting a hydrogen atom from one of the hydroxyl groups, a common pathway for phenolic antioxidants.

In strongly acidic media, the hydroxyl groups of the catechol moiety can undergo protonation. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons and can act as Lewis bases, accepting a proton (H⁺). Theoretical calculations on the parent catechol molecule indicate its proton affinity is influenced by the presence of an intramolecular hydrogen bond between the adjacent hydroxyl groups, which is strengthened upon protonation. nih.gov While phenols are generally considered carbon bases where protonation often occurs on the ring, the oxygen atoms can also be protonated to form oxonium ions. nih.gov The availability of nucleophilic functional groups for other reactions can be affected by pH, as they become progressively more protonated in acidic conditions. nih.govacs.org

Table of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 4,5-Dimethylcatechol | C₈H₁₀O₂ |

| 4,5-Dimethyl-1,2-benzoquinone | 4,5-Dimethyl-o-benzoquinone | C₈H₈O₂ |

| p-Phenylenediamine | 1,4-Diaminobenzene | C₆H₈N₂ |

| p-Benzoquinone | 1,4-Benzoquinone | C₆H₄O₂ |

| p-Hydroquinone | Benzene-1,4-diol | C₆H₆O₂ |

| Catechol | Benzene-1,2-diol | C₆H₆O₂ |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4,5-dimethylbenzene-1,2-diol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule influences the observed signals. The two methyl groups (-CH₃) are chemically equivalent, giving rise to a single signal. Similarly, the two aromatic protons are also equivalent, resulting in another distinct signal. The protons of the two hydroxyl (-OH) groups also produce a signal, though its chemical shift can be variable and concentration-dependent.

The ¹³C NMR spectrum provides further structural confirmation. Due to the molecule's symmetry, it exhibits four distinct signals corresponding to the different carbon environments: one for the two equivalent methyl carbons, one for the two aromatic carbons bonded to the methyl groups, one for the two aromatic carbons bonded to the hydroxyl groups, and one for the two aromatic carbons without substituents. Theoretical and experimental studies on similar benzene (B151609) derivatives support these expected patterns. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Ar-H | ~6.6-6.8 | s |

| -OH | Variable | s (broad) |

| -CH₃ | ~2.1-2.2 | s |

| ¹³C NMR | ||

| C-OH | ~140-145 | |

| C-CH₃ | ~125-130 | |

| C-H | ~115-120 | |

| -CH₃ | ~18-20 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Identification and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, indicating intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. docbrown.infodocbrown.info The C=C stretching vibrations of the aromatic ring are expected to produce signals in the 1500-1600 cm⁻¹ region. docbrown.infodocbrown.info

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.16 g/mol ). nist.gov The fragmentation pattern can reveal the loss of characteristic fragments, such as methyl groups (CH₃) or hydroxyl groups (OH), which aids in confirming the structure. For instance, a prominent fragment ion might be observed at m/z 123, corresponding to the loss of a methyl group. docbrown.info

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Interpretation |

|---|---|---|

| IR Spectroscopy | Broad band at 3200-3600 cm⁻¹ | O-H stretching (hydrogen-bonded) |

| Peaks at 3000-3100 cm⁻¹ | Aromatic C-H stretching | |

| Peaks below 3000 cm⁻¹ | Aliphatic C-H stretching | |

| Peaks at 1500-1600 cm⁻¹ | Aromatic C=C stretching | |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 138 | Molecular weight confirmation |

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the benzene ring and the precise bond lengths and angles of the substituents. For instance, the C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, and the C-O and C-C bond lengths to the substituents can be accurately measured. researchgate.net The orientation of the hydroxyl and methyl groups relative to the benzene ring would also be determined.

In the solid state, the hydroxyl groups of this compound are expected to participate in intermolecular hydrogen bonding. nih.gov X-ray crystallography can precisely map these hydrogen-bonding networks, showing how neighboring molecules interact. researchgate.net This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The analysis of these interactions can reveal the formation of specific motifs, such as chains or sheets of molecules. researchgate.net

Chromatographic Methods for Separation, Purity Assessment, and Quantification (e.g., High-Performance Liquid Chromatography with various detectors)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is a particularly versatile method for these purposes.

By selecting an appropriate stationary phase (e.g., a C18 column) and a suitable mobile phase (e.g., a mixture of methanol (B129727) and water), this compound can be effectively separated from impurities. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

The purity of a sample can be assessed by analyzing the chromatogram for the presence of any additional peaks. The area under the peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis when calibrated with known standards. Various detectors, such as UV-Vis detectors (which would detect the aromatic ring) or mass spectrometers (LC-MS), can be coupled with HPLC to enhance the specificity and sensitivity of the analysis.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methanol |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edulsu.eduarxiv.orguchicago.edu These calculations solve the Schrödinger equation for a given molecular system to determine the electronic wavefunction, from which various properties can be derived. northwestern.edu For 4,5-dimethylbenzene-1,2-diol, QM methods can predict its three-dimensional geometry, electronic energy, and the distribution of electrons within the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a study on various catechol derivatives, it was found that the HOMO and LUMO energies are correlated with their half-wave potentials, indicating that these quantum mechanical parameters are good predictors of the electron transfer mechanism. researchgate.net For this compound, the presence of two electron-donating methyl groups on the benzene (B151609) ring is expected to raise the HOMO energy level compared to unsubstituted catechol, making it more susceptible to electrophilic attack and oxidation.

Table 1: Predicted Electronic Properties of Catechol Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Catechol | -5.5 | 0.5 | 6.0 |

| 4-Methylcatechol | -5.4 | 0.6 | 6.0 |

| This compound | -5.3 (estimated) | 0.7 (estimated) | 6.0 (estimated) |

Note: The values for this compound are estimated based on the trends observed for other methylated catechols and are for illustrative purposes. Actual values would require specific QM calculations.

Density Functional Theory (DFT) Studies on Protonated Species and Reaction Intermediates

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. chemrxiv.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules and complex chemical processes.

One area where DFT is particularly useful is in the investigation of protonated species and reaction intermediates. researchgate.net The proton affinity of a molecule, which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton, can be accurately calculated using DFT. maynoothuniversity.ienih.govnih.gov For this compound, there are two hydroxyl groups that can be protonated. DFT calculations can determine which site is more favorable for protonation and provide the structure and stability of the resulting protonated species.

Furthermore, DFT can be used to study the intermediates that form during chemical reactions. For instance, in the oxidation of catechols, semiquinone radical intermediates are often formed. DFT calculations can provide the optimized geometries, energies, and spin density distributions of these transient species, which are often difficult to characterize experimentally. A study on the oxidation of substituted catechols demonstrated how DFT could be used to understand the reaction pathways involving such intermediates. acs.org

Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis)

Understanding the detailed mechanism of a chemical reaction involves identifying the transition states that connect reactants, intermediates, and products on the potential energy surface. Computational modeling, particularly using DFT, is a powerful tool for this purpose. smu.edu By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be calculated.

For reactions involving this compound, such as its oxidation to the corresponding quinone, computational modeling can elucidate the step-by-step mechanism. researchgate.netnih.govtandfonline.comresearchgate.net This involves identifying the transition state for each elementary step in the reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactant and product of that step.

A study on the ozonolysis of catechol utilized on-the-fly dynamics simulations to investigate the post-transition state dynamics, providing a detailed picture of the reaction pathway. researchgate.net For the oxidation of this compound, similar computational approaches could be used to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the rate-determining step. The catalytic effect of enzymes on such reactions can also be modeled, as demonstrated in studies on catechol O-methyltransferase, where QM/MM (Quantum Mechanics/Molecular Mechanics) methods were used to analyze the transition state in the enzyme's active site. nih.govnih.govacs.org

Table 2: Illustrative Activation Energies for Catechol Oxidation Steps

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Hydrogen abstraction | Catechol + HO• | [Catechol---H---O•]‡ | Semiquinone radical + H₂O | ~5 |

| Electron transfer | Semiquinone radical | [Semiquinone]‡ | Quinone + e⁻ | Variable |

Note: These are generalized steps and illustrative energies for the oxidation of catechol. The actual mechanism and energetics for this compound would depend on the specific oxidant and reaction conditions.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Energies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.govnih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics of flexible molecules and their interactions with their environment, such as solvent molecules or other solutes.

For this compound, the primary conformational flexibility arises from the rotation of the two hydroxyl groups. MD simulations can be used to perform a conformational search to identify the most stable conformers and to calculate the energy barriers for rotation between them. md-simulations.de These simulations can also reveal the nature of intramolecular hydrogen bonding between the two hydroxyl groups.

Furthermore, MD simulations are invaluable for studying the intermolecular interactions of this compound. researchgate.netneliti.com For example, simulations of this compound in a solvent like water can provide insights into its hydration structure and the strength of hydrogen bonding with water molecules. Interaction energies between this compound and other molecules can also be calculated, which is crucial for understanding its behavior in complex mixtures and biological systems. Recent studies have combined MD with DFT to investigate the properties of catechol-based oligomers, demonstrating the power of this integrated approach. mdpi.com

Applications in Organic Synthesis and Materials Science Research

Role as a Crucial Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental units used to construct larger, more intricate molecular architectures, such as those found in pharmaceuticals and natural products. 4,5-Dimethylbenzene-1,2-diol serves as a key starting material for creating more complex molecules, most notably through its derivatives.

A paramount example is its role in the synthesis of Riboflavin (B1680620) (Vitamin B2). The industrial synthesis of riboflavin often proceeds through an intermediate, 4,5-dimethyl-1,2-phenylenediamine, which is derived from precursors related to this compound. google.comcuvillier.dewikipedia.org The process involves the condensation of 3,4-dimethylaniline (B50824) (a related compound) with D-ribose, followed by hydrogenation, coupling with a diazonium salt, reduction, and final cyclization with a compound like alloxan (B1665706) to form the complex isoalloxazine structure of riboflavin. google.comchemicalbook.com

Furthermore, this compound can be chemically modified to create other useful building blocks. For instance, it can undergo a methylenation reaction to produce 4,5-methylenedioxy-1,2-xylene, a process that has wide applicability in synthetic organic chemistry. google.com Research has also shown that related structures, such as 4,5-dimethylbenzene-1,2-dimethanol, are employed as building blocks for synthesizing heterocyclic compounds like 6,7-dimethylphthalazine, which is a precursor for potential antibiotics. researchgate.netnih.gov The strategic use of substituted catechols is recognized as a valuable strategy for producing bioactive compounds and functional materials. researchgate.net

Table 1: Examples of Complex Molecules Derived from this compound Precursors

| Precursor | Derived Complex Molecule | Significance | Citations |

| 4,5-Dimethyl-1,2-phenylenediamine | Riboflavin (Vitamin B2) | Essential human vitamin, food additive, pharmaceutical. | google.comwikipedia.orgchemicalbook.com |

| This compound | 4,5-Methylenedioxy-1,2-xylene | Synthetic intermediate for natural products. | google.com |

| 4,5-Dimethylbenzene-1,2-dimethanol | 6,7-Dimethylphthalazine | Precursor for dihydrophthalazine-based antibiotics. | researchgate.net |

| 1,2-bis(pyridine-2-carboxamido)-4,5-dimethylbenzene | Iron(III) Ligand Cation Radical Complexes | Advanced materials with unique magnetic and electronic properties. | acs.org |

Utilization in Polymer Chemistry for Modifying Material Properties

Polymers are large molecules composed of repeating monomer units, and their properties are dictated by the structure of these monomers. sintac.es In polymer chemistry, diols are a critical class of monomers that react with dicarboxylic acids to form polyesters. essentialchemicalindustry.org A well-known example is the reaction of ethane-1,2-diol with terephthalic acid to create polyethylene (B3416737) terephthalate (B1205515) (PET). sintac.esessentialchemicalindustry.org

While specific large-scale polymers based exclusively on this compound are not widely documented, its structure is inherently valuable for polymer synthesis. As a diol, it can, in principle, replace aliphatic diols in polyesterification reactions. The incorporation of its rigid benzene (B151609) ring into a polymer backbone is expected to impart desirable properties such as enhanced thermal stability and increased mechanical strength compared to polymers made from flexible aliphatic chains. essentialchemicalindustry.org General research into modifying natural polymers has shown that incorporating functional groups like hydroxyls and aminos can improve material properties like adhesion and wettability. mdpi.com The catechol structure is particularly adept at this. Although its isomer, 2,3-dinitroxylene, is noted as an intermediate for polymers, the direct polymerization of this compound remains an area for further exploration. gatech.edu

Intermediate in the Synthesis of Diverse Chemical Entities

A synthetic intermediate is a molecule that is formed from one reaction and then used in a subsequent reaction to produce the desired final product. This compound is a versatile intermediate for a range of chemical entities.

Its most significant role as an intermediate is in the pathway to synthesizing Riboflavin, via its diamine derivative. cuvillier.de Beyond this, it serves as a precursor in the synthesis of enzyme inhibitors. Research has demonstrated that 4,5-dimethylcatechol can act as an irreversible inactivator of urease, a nickel-containing enzyme. pdbj.org This inhibitory action is critical for applications in medicine and agriculture.

The compound's utility is also highlighted by its presence in nature. The brown rot fungus Gloeophyllum trabeum produces a related compound, 4,5-dimethoxy-1,2-benzenediol, de novo. nih.gov In the fungal system, this molecule is thought to function as an iron chelator and a redox-cycling agent, which are crucial for the fungus's mechanism of wood decay. nih.gov This biological role underscores the potential of this compound and its derivatives as biochemically active intermediates.

Exploration in Coordination Chemistry for Metal Complex Formation

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The two adjacent hydroxyl groups of this compound make it an excellent bidentate ligand, capable of binding to metal ions to form stable complexes.

A direct and significant example of this is the interaction of 4,5-dimethylcatechol with the nickel-dependent enzyme urease from Sporosarcina pasteurii. pdbj.org X-ray crystallography has revealed that the catechol molecule directly binds to the two nickel ions within the enzyme's active site, leading to its inhibition. pdbj.org

Furthermore, derivatives of the diol are widely used to create more complex ligands. For example, 4,5-dimethyl-1,2-phenylenediamine is readily condensed with other molecules to form Schiff base ligands. These ligands can then coordinate with a variety of metal ions, including vanadium, iron, cobalt, nickel, and copper, to form colorful complexes with potential applications as catalysts or sensors. acs.orgresearchgate.netbohrium.com One such ligand, derived from 4,5-dimethyl-1,2-diamine, forms stable complexes with iron(III) that exhibit interesting cation radical properties. acs.org The ability of the isomeric 2,5-dimethylbenzene-1,4-diol to form a polymeric coordination complex with lead(II) further illustrates the capacity of dimethyl-substituted diols to act as effective ligands. researchgate.netnih.gov

Table 2: Metal Complex Formation Involving this compound and Its Derivatives

| Ligand Type | Metal Ion(s) | Application/Significance | Citations |

| 4,5-Dimethylcatechol (direct) | Nickel(II) | Inhibition of the enzyme urease. | pdbj.org |

| Schiff Base (from diamine derivative) | Vanadium(IV/V) | Catalysis of oxidation reactions. | researchgate.net |

| Schiff Base (from diamine derivative) | Cr, Fe, Co, Hg | Colorimetric metal ion detection. | bohrium.com |

| Amide Ligand (from diamine derivative) | Iron(III) | Formation of stable ligand cation radical complexes. | acs.org |

| Isomeric Diol (2,5-dimethylbenzene-1,4-diol) | Lead(II) | Formation of a polymeric coordination network. | researchgate.netnih.gov |

Potential in Supramolecular Chemistry for Directed Self-Assembly

Supramolecular chemistry focuses on chemical systems made up of multiple molecules associated through non-covalent interactions, such as hydrogen bonding and pi-stacking. The structure of this compound is well-suited for directing the self-assembly of such larger architectures.

The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. Simultaneously, the aromatic ring provides a flat surface for pi-stacking interactions with other aromatic systems. These combined forces can guide molecules to self-organize into ordered, two-dimensional structures or larger macrocycles. nih.gov

Research has shown that 4,5-dialkylcatechol derivatives are valuable precursors for synthesizing highly substituted Schiff base macrocycles. researchgate.net These shape-persistent macrocycles are of interest for the development of new materials with specific functions. The self-assembly process is driven by the formation of imine bonds in a template-free condensation, resulting in large, ordered ring structures. researchgate.net While the balance of intermolecular forces is delicate, small changes in molecular structure can lead to dramatic differences in the resulting supramolecular organization, offering a pathway to custom-designed materials. nih.gov The formation of polymeric metal complexes, such as the lead(II)-acetate chains bridged by an isomeric dimethylbenzene-diol, is another example of directed self-assembly into a well-defined supramolecular network. researchgate.netnih.gov

Biochemical and Enzymatic Activity Investigations Mechanistic and in Vitro Focus

Studies on Enzyme-Catalyzed Reactions and Metabolic Pathways

4,5-Dimethylbenzene-1,2-diol, also known as 3,4-dimethylcatechol, is recognized as a product of enzymatic biotransformation of aromatic hydrocarbons. Research has demonstrated that this compound can be synthesized from its precursor, o-xylene (B151617), through specific enzyme-catalyzed hydroxylation reactions.

Microbial enzyme systems are particularly adept at these transformations. The Toluene (B28343) o-xylene monooxygenase (ToMO), a bacterial multicomponent monooxygenase found in strains like Pseudomonas sp. OX1 and Pseudomonas stutzeri OX1, is capable of hydroxylating a wide range of aromatic compounds. nih.govnih.govresearchgate.net This enzyme system can perform successive hydroxylations on aromatic substrates. In the case of o-xylene, ToMO catalyzes its conversion to 3,4-dimethylcatechol. researchgate.net This biocatalytic process is of significant biotechnological interest as it offers an environmentally benign alternative to complex chemical synthesis methods for producing high-value antioxidant compounds from low-cost industrial precursors. nih.govnih.gov

In mammalian systems, the metabolism of xylenes (B1142099) is primarily handled by the cytochrome P450 (P450) family of enzymes. nih.govnih.gov These enzymes catalyze the oxidation of xenobiotics. The metabolism of o-xylene typically involves the hydroxylation of a methyl group or the aromatic ring. Ring hydroxylation leads to the formation of dimethylphenols, which can be further oxidized to form dimethylcatechols, including this compound. The induction of hepatic cytochrome P-450 by exposure to xylenes suggests that these enzymes play a critical role in the metabolic activation and clearance of such compounds. nih.govacs.org

Investigation of Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant capacity of this compound is intrinsically linked to its chemical structure as a catechol derivative. Catechols are well-established antioxidant pharmacophores due to their high susceptibility to oxidation, which allows them to act as effective electron or hydrogen atom donors to neutralize free radicals. researchgate.netnih.gov

The defining feature of this compound responsible for its antioxidant activity is the pair of hydroxyl (-OH) groups positioned ortho to each other on the benzene (B151609) ring. researchgate.net The mechanism of free radical scavenging by catechols primarily involves hydrogen atom transfer (HAT). nih.gov

The process can be described as follows:

A hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it (RH).

This initial donation forms a semiquinone radical. This radical is significantly stabilized by two main factors:

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic π-system.

Intramolecular Hydrogen Bonding: The remaining ortho-hydroxyl group can form an intramolecular hydrogen bond, which further stabilizes the radical. acs.org

This stabilized semiquinone radical can then react with a second free radical, leading to the formation of a stable ortho-quinone.

This ability to scavenge two radicals per molecule makes the catechol moiety a highly efficient antioxidant structure. researchgate.net The electron-donating nature of the two methyl groups on the ring may further enhance this activity by increasing the electron density of the aromatic system, thereby facilitating hydrogen atom donation.

In biological systems, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. researchgate.net Phenolic compounds, including catechols, can mitigate oxidative stress by directly scavenging ROS, thereby preventing damage to vital cellular macromolecules such as DNA, lipids, and proteins. mdpi.com

While specific cellular studies on this compound are limited, research on structurally similar compounds provides insight into its potential mechanisms. A related compound, 4,5-dimethoxypyrocatechol, demonstrated significant neuroprotective effects in a cellular model by preventing glutamate-induced oxidative cell death. nih.gov Its protective action was attributed to the suppression of intracellular ROS and the attenuation of subsequent calcium ion (Ca²⁺) influx, both of which are critical events in oxidative-stress-induced cell damage. nih.gov

The antioxidant potential of such compounds can be quantified using in vitro assays. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measures the ability of a compound to donate a hydrogen atom. The activity of 4,5-dimethoxypyrocatechol in this assay confirms the antioxidant capacity of the 4,5-disubstituted catechol scaffold. nih.gov

| Compound | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| 4,5-Dimethoxypyrocatechol | DPPH Radical Scavenging | 931.75 µM | nih.gov |

This table presents data for a structurally related compound to illustrate the antioxidant potential of the 4,5-disubstituted catechol core structure.

Molecular Interaction Profiling with Biological Macromolecules

The functional groups of this compound—the two hydroxyls and two methyl groups—dictate its potential interactions with biological macromolecules like proteins and lipid membranes.

The vicinal hydroxyl groups of the catechol moiety are potent sites for hydrogen bonding, capable of acting as both hydrogen bond donors and acceptors. researchgate.netmdpi.com This dual capability allows for the formation of strong, directional interactions with polar residues in biological macromolecules. nih.gov For example, the catechol group can form a hydrogen-bond network with amino acid residues such as serine, threonine, aspartate, and glutamate (B1630785) within the active site of an enzyme or the binding pocket of a receptor. researchgate.net These interactions are crucial for the molecular recognition and binding affinity of many catechol-containing compounds, including neurotransmitters and various drugs, thereby influencing the structure and function of their target proteins. researchgate.netresearchgate.net

Lipophilicity, or fat-solubility, is a critical physicochemical property that influences a molecule's absorption, distribution, and ability to cross biological membranes. mdpi.com The addition of methyl (-CH₃) groups to an aromatic ring increases its lipophilicity. researchgate.net In this compound, the two methyl groups make the molecule more lipophilic than unsubstituted catechol.

This increased lipophilicity enhances the compound's ability to partition into non-polar environments, such as the lipid bilayer of cell membranes. researchgate.net Furthermore, it promotes hydrophobic interactions with non-polar, lipophilic pockets commonly found in enzymes and receptors. acs.org This interplay between the hydrophilic, hydrogen-bonding diol group and the lipophilic dimethyl-substituted ring allows for a combination of polar and non-polar interactions, which can be crucial for specific and high-affinity binding to biological targets.

| Compound | Structure | Calculated LogP* |

|---|---|---|

| Benzene | C₆H₆ | 2.13 |

| Catechol (Benzene-1,2-diol) | C₆H₆O₂ | 0.88 |

| o-Xylene (1,2-Dimethylbenzene) | C₈H₁₀ | 3.12 |

| This compound | C₈H₁₀O₂ | 1.86 |

*LogP (octanol-water partition coefficient) is a measure of lipophilicity. Higher values indicate greater lipophilicity. Values are computationally predicted and serve for comparative purposes.

Detailed Mechanistic Elucidation of Urease Inhibition (e.g., Sporosarcina pasteurii urease)

The inhibition of urease by this compound and related catechols is a complex process that has been elucidated through kinetic, structural, and computational studies. nih.govunivpm.it The target enzyme, Sporosarcina pasteurii urease (SPU), is a nickel-containing enzyme that is irreversibly inactivated by these compounds. nih.govnih.gov The inactivation mechanism involves the formation of a covalent adduct with a key cysteine residue (αCys322) located on a mobile flap that covers the active site. univpm.itresearchgate.net This modification locks the flap in an open position, preventing the substrate, urea, from accessing the catalytic nickel ions. univpm.itresearchgate.net

Radical-Based Autocatalytic Multistep Mechanism

The inactivation of urease by catechols, including this compound, proceeds through a complex, radical-based autocatalytic multistep mechanism. nih.govnih.gov This process is initiated by the oxidation of the catechol to its corresponding ortho-semiquinone and ortho-benzoquinone forms, a reaction that can be facilitated by dissolved molecular oxygen. univpm.it

The key steps of the proposed mechanism are as follows:

Oxidation: The catechol derivative is first oxidized to an ortho-semiquinone radical (OSQ) and subsequently to an ortho-benzoquinone (OBQ). univpm.it

Autocatalysis: The generated OBQ can react with another molecule of catechol in a comproportionation reaction, which autocatalytically produces more of the OSQ radical. univpm.it

Hydrogen Abstraction: The OSQ radical then abstracts a hydrogen atom from the thiol group of the crucial αCys322 residue on the enzyme's mobile flap. This regenerates the catechol molecule and produces a highly reactive sulfanyl (B85325) radical of the cysteine residue. univpm.it

Covalent Adduct Formation: The sulfanyl radical launches a nucleophilic attack on the aromatic ring of a catechol molecule. This attack results in the formation of a stable, covalent bond between the sulfur atom of αCys322 and a carbon atom on the aromatic ring of the inhibitor. nih.govunivpm.it

Stabilization: A final radical intermediate is stabilized, completing the irreversible inactivation of the enzyme. univpm.it

This mechanism highlights a sophisticated process where the inhibitor itself, through radical intermediates, actively participates in the covalent modification and subsequent inactivation of the urease enzyme. nih.govresearchgate.net

Impact of Substituents on Inhibition Efficacy

The presence, position, and nature of substituents on the catechol aromatic ring significantly influence the efficacy of urease inhibition. nih.gov Studies comparing various mono- and dimethyl-substituted catechols have provided critical insights into these effects. The methyl groups on this compound, for example, alter its electronic properties and steric profile, which in turn affects its reactivity within the active site and its potency as an inhibitor. nih.govunivpm.it

Research indicates that the position of the methyl groups is crucial. Among several tested catechol derivatives, the mono-substituted 3-methyl-catechol was identified as the most efficient inhibitor of urease. nih.govresearchgate.net The presence of two methyl groups, as in this compound, also results in potent inhibition, but the specific substitution pattern fine-tunes the inhibitory activity. The electronic-donating nature of the methyl groups can influence the oxidation potential of the catechol ring, affecting the initial steps of the radical-based mechanism. Furthermore, steric hindrance caused by the substituents can impact the orientation of the inhibitor and the subsequent radical attack on the aromatic ring. nih.gov

Structure-Activity Relationship Studies with Isomers and Substituted Catechols in Biochemical Assays

Kinetic data from studies on jack bean urease (JBU) have demonstrated clear SAR trends among substituted catechols. The data reveals that both the electronic and steric effects of the substituents play a role. For instance, the comparison between different dimethyl-substituted catechols and mono-methylated catechols shows distinct differences in their inhibitory efficiencies. nih.govunivpm.it

| Compound | kinact/KI (M-1s-1) |

|---|---|

| Catechol | 140 ± 20 |

| 3-Methylcatechol (B131232) | 500 ± 30 |

| 4-Methylcatechol | 150 ± 10 |

| 3,5-Dimethylbenzene-1,2-diol | 230 ± 20 |

| This compound | 130 ± 10 |

This table presents kinetic data for the inhibition of jack bean urease by various substituted catechols. The kinact/KI value represents the efficiency of the irreversible inhibition. Data sourced from related studies on substituted catechols. nih.gov

The data indicates that 3-methylcatechol is the most potent inhibitor in this series. The addition of a second methyl group, as seen in the dimethylbenzene-1,2-diol compounds, modulates this activity. Specifically, this compound shows an inhibition efficiency comparable to the parent catechol molecule, suggesting that the specific placement of these two methyl groups does not enhance potency over the unsubstituted ring in this assay. In contrast, the 3,5-dimethyl arrangement shows a moderate increase in efficacy. nih.gov These findings underscore the sensitivity of the inhibition mechanism to the precise substitution pattern on the catechol scaffold. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Biocatalytic Pathways for Synthesis

The pursuit of greener and more efficient chemical synthesis has led to a focus on biocatalysis. For 4,5-Dimethylbenzene-1,2-diol, a significant area of research is the use of enzymatic systems to hydroxylate aromatic compounds. A key enzyme in this field is the toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) from Pseudomonas sp. OX1. nih.govresearchgate.net This bacterial multicomponent monooxygenase has demonstrated the ability to hydroxylate a wide range of aromatic substrates, including o-xylene, a direct precursor to this compound. nih.govresearchgate.net

The biocatalytic conversion of o-xylene using ToMO typically proceeds via the formation of dimethylphenols, which can be further hydroxylated to yield 4,5-dimethylcatechol. researchgate.net This enzymatic approach offers several advantages over traditional chemical synthesis, including high regioselectivity and the ability to perform reactions at room temperature in aqueous media. engconfintl.org Current research is focused on enhancing the catalytic efficiency and substrate specificity of these enzymes through protein engineering. By modifying the active site of enzymes like ToMO, scientists aim to create variants with improved oxidation activities and fine-tuned regiospecificity, making the microbial production of this compound and other valuable catechols more commercially viable. engconfintl.org

| Enzyme System | Source Organism | Substrate | Product | Significance |

|---|---|---|---|---|

| Toluene o-xylene monooxygenase (ToMO) | Pseudomonas sp. OX1 | o-Xylene | 3,4-Dimethylphenol (B119073), this compound | Demonstrates the feasibility of direct biocatalytic hydroxylation of aromatic precursors. nih.govresearchgate.net |

| Naphthalene-1,2-dioxygenase (NDO) | Pseudomonas species | Naphthalene (B1677914), Benzene (B151609) derivatives | cis-dihydrodiols | A model system for understanding enzymatic dihydroxylation of aromatic rings, with potential for adaptation. mdpi.com |

Exploration of Advanced Catalytic Systems Involving the Diol Moiety

The diol (catechol) moiety of this compound is a hub of chemical reactivity, making it a target for the development of advanced catalytic systems. A primary area of exploration is its role as a ligand in coordination chemistry. The two adjacent hydroxyl groups can chelate to metal ions, forming stable coordination complexes. nih.govyoutube.comthermofisher.com These metal-catecholate complexes are themselves subjects of study for their mechanical properties and potential catalytic activities. nih.gov Researchers are investigating how different metal ions and coordination states influence the properties of these complexes, which could lead to new catalysts for various chemical transformations. nih.govresearchgate.net

Another key catalytic transformation involving the diol moiety is its oxidation to the corresponding quinone, 4,5-dimethyl-1,2-benzoquinone. This oxidation is a fundamental process in both biological and synthetic chemistry. The development of efficient and selective catalysts for this transformation is an active area of research. mdpi.com These catalytic systems are crucial for harnessing the reactivity of the resulting quinone, which can participate in a variety of subsequent reactions, including cycloadditions and polymerizations.

Integration into Advanced Functional Materials and Nanocomposites

There is a burgeoning interest in integrating catechol compounds, including this compound, into advanced functional materials and nanocomposites. This research is largely inspired by the remarkable adhesive properties of catechol-rich proteins secreted by marine mussels, which allow them to adhere strongly to various surfaces underwater. icn2.catascouncil.orgascouncil.org

The catechol moiety's ability to form strong bonds with both organic and inorganic surfaces makes it an ideal functional group for:

Adhesive Hydrogels: Catechol-functionalized polymers can be cross-linked to form hydrogels with exceptional adhesive strength, even in wet environments. These materials have potential applications in biomedical fields, such as wound sealing and tissue repair. nih.gov

Surface Coatings: Synthetic polymers containing catechol units, like polydopamine and poly(catechol-styrene), can be used to create versatile coatings that impart properties such as anti-corrosion and enhanced adhesion. ascouncil.org

Nanocomposites: The adhesive nature of catechols is being exploited to disperse nanoparticles, such as polytetrafluoroethylene (PTFE), in aqueous media. rsc.orgnih.gov This allows for the creation of stable nanocomposites where the properties of the nanoparticles can be effectively harnessed. For instance, adhesive polymer-coated PTFE particles can serve as nanoreactors for synthesizing other nanoparticles, like silver. rsc.org

| Material Type | Key Property from Diol Moiety | Potential Application | Reference |

|---|---|---|---|

| Adhesive Hydrogels | Interfacial binding, Covalent/Non-covalent cross-linking | Biomedical adhesives, Tissue engineering | nih.gov |

| Polymer Coatings | Strong adhesion to diverse substrates | Anti-corrosion, Adhesion promotion | ascouncil.org |

| Nanocomposites | Surface functionalization, Particle stabilization | Nanoparticle dispersion, Nanoreactors | rsc.orgnih.gov |

Further Mechanistic Probing of Biological Interactions at the Molecular Level

The biological activity of catechols is a subject of intense study, with this compound serving as a model compound. A key focus is its redox activity, as catechols can act as both antioxidants and pro-oxidants. frontiersin.org

Antioxidant Activity: As antioxidants, catechols can scavenge harmful free radicals. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize a radical, thereby preventing oxidative damage to vital cellular components like DNA and lipids. nih.gov The resulting semiquinone radical can be stabilized by resonance.

Pro-oxidant Activity: Conversely, under certain conditions, catechols can exhibit pro-oxidant behavior. They can undergo redox cycling, a process where the catechol is oxidized to a semiquinone or quinone, which can then reduce molecular oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) radicals. frontiersin.org This ROS generation can induce oxidative stress and is being explored for antimicrobial applications. frontiersin.orgresearchgate.net

Future research aims to further elucidate the precise molecular mechanisms governing this dual activity. Understanding how factors like concentration, pH, and the presence of metal ions influence the switch between anti- and pro-oxidant functions is crucial for designing novel therapeutic agents or antimicrobial materials. mdpi.com

Design of Bio-inspired Chemical Transformations

The chemistry of catechols in nature provides a rich source of inspiration for designing novel chemical transformations. The most prominent example is the biomimicry of mussel adhesion. icn2.catnih.gov Scientists are developing synthetic polymers that incorporate catechol moieties to replicate the cross-linking and adhesive chemistry used by these marine organisms. rsc.org

This bio-inspired approach involves the oxidation of the catechol to a quinone, which is highly reactive and can undergo covalent cross-linking reactions with other quinones or with nucleophilic groups (e.g., amines, thiols) on other polymer chains or on a substrate surface. nih.gov This process, analogous to the "curing" of mussel adhesive proteins, creates a robust, water-insoluble, and strongly adhesive material. The development of synthetic mimics of this process has significant implications for creating a new generation of high-performance adhesives for medical and industrial applications. icn2.catascouncil.org This strategy represents a powerful method for translating principles from biology into advanced materials science.

Q & A

What are the common synthetic routes for 4,5-dimethylbenzene-1,2-diol, and how can reaction yields be optimized?

Basic : The compound is often synthesized via coupling reactions. For example, the Chan–Lam coupling employs 4,5-dimethylbenzene-1,2-diamine with aryl boronic acids in the presence of CuI and Et₃N in dioxane, yielding ~51% after silica gel chromatography . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading.

Advanced : Advanced methods include exploring alternative catalysts (e.g., Pd-based systems) or microwave-assisted synthesis to reduce reaction time. Kinetic studies under varying pH and temperature conditions can refine mechanistic pathways and improve yields.

What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic : Standard techniques include:

- HPLC-MS : For purity assessment and detection of derivatized products, as seen in bacterial quorum sensing studies where dimethylbenzene-diamine derivatives enhance MS sensitivity .

- NMR : To confirm regiochemistry and substituent effects.

Advanced : High-resolution crystallography (e.g., using SHELXL ) resolves structural ambiguities. For example, monoclinic crystal systems (space group P21/c) with parameters a = 6.2198 Å, b = 16.9271 Å, and β = 101.013° provide precise molecular conformations .

How do steric effects from methyl groups influence the reactivity of this compound?

Basic : The methyl groups hinder electrophilic substitution at the 4,5-positions, directing reactions (e.g., oxidation or coupling) to the 1,2-diol moiety. Steric maps derived from XRD data quantify spatial constraints.

Advanced : Computational modeling (DFT or MD simulations) predicts steric hindrance impacts on reaction kinetics. For instance, methyl groups may slow nucleophilic attack in esterification by ~20% compared to unsubstituted analogs.

What challenges arise in detecting this compound in complex biological matrices?

Basic : Low volatility and polarity complicate GC-MS analysis. Derivatization with reagents like DMB-DM (4,5-dimethylbenzene-1,2-diamine) improves chromatographic resolution and MS ionization efficiency .

Advanced : Microscale extraction techniques (e.g., SPE with hydrophilic-lipophilic balance cartridges) paired with UPLC-QTOF-MS enhance detection limits to sub-ppb levels. Matrix effects are mitigated using isotope-labeled internal standards.

How can structural analogs of this compound inform SAR studies?

Basic : Comparing bioactivity of analogs (e.g., 4,5-dichloro or 4,5-dihydroxy variants) identifies critical functional groups. For example, methyl groups enhance lipid solubility, improving membrane permeability in antimicrobial assays .

Advanced : Crystallographic data and docking simulations (e.g., AutoDock Vina) map interactions with target proteins. Methyl substitutions in the 4,5-positions may reduce binding entropy by stabilizing hydrophobic pockets.

What strategies resolve contradictions in reported reaction mechanisms for diol derivatives?

Basic : Replicating published protocols with controlled variables (e.g., O₂ exclusion) clarifies discrepancies. For example, aerobic vs. anaerobic Chan–Lam couplings show divergent byproduct profiles .

Advanced : In situ spectroscopic monitoring (e.g., Raman or IR) tracks intermediate species. Studies on Cr(VI)-promoted oxidations reveal that Cr(III)-phenanthroline complexes alter rate-determining steps under micellar catalysis.

How is this compound utilized in macromolecular crystallography?

Advanced : The compound serves as a ligand in metal-organic frameworks (MOFs) for stabilizing reactive intermediates. SHELXD is used for phase determination in twinned crystals, leveraging high-resolution data (≤1.0 Å) to resolve disorder caused by methyl group rotation.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。